

Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole

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Compound of Interest		
Compound Name:	2-broMo-6-Methyl-1H-	
	benzo[d]iMidazole	
Cat. No.:	B1288204	Get Quote

A Note to the Reader:

Extensive searches for the specific compound, **2-bromo-6-methyl-1H-benzo[d]imidazole**, did not yield a dedicated CAS number or sufficient technical data to compile a comprehensive guide. This may indicate that it is a novel compound or not widely reported in public databases.

Therefore, this guide will focus on a closely related and well-documented analogue: 2-bromo-1H-benzo[d]imidazole (CAS Number: 54624-57-6). The information presented herein for this compound will provide valuable insights into the chemical and biological properties that can be extrapolated to its methylated derivative.

An In-depth Technical Guide on 2-bromo-1H-benzo[d]imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-1H-benzo[d]imidazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, known for its presence in a variety of pharmacologically active agents. The introduction of a bromine atom at the 2-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for the



synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-bromo-1H-benzo[d]imidazole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-1H-benzo[d]imidazole is presented in the table below.

Property	Value	Reference
CAS Number	54624-57-6	[1]
Molecular Formula	C7H5BrN2	[1]
Molecular Weight	197.03 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	191-196 °C	[2]
Boiling Point	346.0±25.0 °C (Predicted)	[2]
Density	1.770±0.06 g/cm³ (Predicted)	[2]
Solubility	Insoluble in water; Soluble in DMSO, Methanol	[2]
рКа	9.81±0.10 (Predicted)	[2]
λтах	280nm	[2]

Synthesis and Experimental Protocols

The synthesis of benzimidazole derivatives can be achieved through various methods. A common and efficient protocol involves the condensation of o-phenylenediamines with aldehydes.

General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles:

This protocol is a generalized method and may require optimization for specific substrates.



Materials:

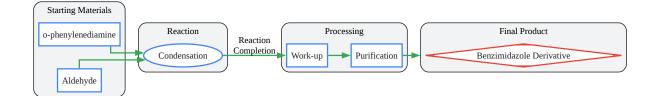
- o-phenylenediamine
- Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-1H-benzimidazole)
- Catalyst (e.g., Er(OTf)₃)[3]
- Solvent (e.g., water)[3]
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification supplies (silica gel for column chromatography, recrystallization solvents)

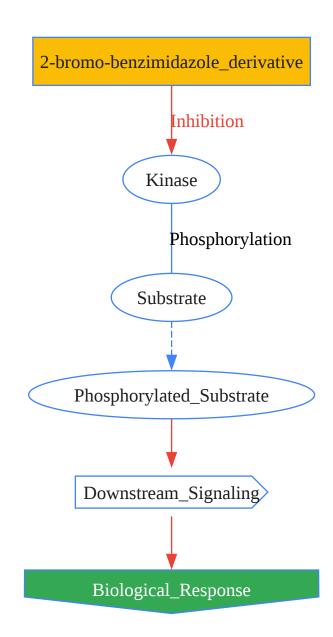
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in the chosen solvent.
- Addition of Reagents: Add the substituted aldehyde (typically 1.1 to 2 molar equivalents) to the solution. If a catalyst is used, it is added at this stage (e.g., 10 mol % Er(OTf)₃).[3]
- Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from 1°C to 80°C) for a designated time (from minutes to several hours), depending on the reactivity of the substrates and the catalytic system employed.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extracting the product with an organic solvent, and washing the organic layer with brine.
- Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure benzimidazole derivative.

Logical Workflow for Benzimidazole Synthesis:







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References

- 1. 2-Bromo-1H-benzo[d]imidazole | 54624-57-6 | FB139633 [biosynth.com]
- 2. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
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